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molecular formula C9H8O3S2 B8413878 3-Methylbenzothiophene-2-sulfonic acid

3-Methylbenzothiophene-2-sulfonic acid

Cat. No. B8413878
M. Wt: 228.3 g/mol
InChI Key: DJOYITOYLFYXJV-UHFFFAOYSA-N
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Patent
US09233946B2

Procedure details

The 3-methylbenzothiophene-2-sulfonic acid (45 mg, 0.20 mmol) was mixed with POCl3 (2 mL, 20 mmol) and CH2Cl2 (2 mL) and heated at 70° C. for 6 h. The reaction mixture was diluted with CH2Cl2 before the reaction was quenched with ice and stirred at room temperature for 1 h. The organic phase was separated. Evaporation of the solvents afforded 57 mg the title compound (91%).
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][C:3]=1[S:11]([OH:14])(=O)=[O:12].O=P(Cl)(Cl)[Cl:17]>C(Cl)Cl>[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][C:3]=1[S:11]([Cl:17])(=[O:14])=[O:12]

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
CC1=C(SC2=C1C=CC=C2)S(=O)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with ice
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(SC2=C1C=CC=C2)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 115.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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